An In-depth Technical Guide to 2,4,5-Trichlorobenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2,4,5-Trichlorobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4,5-Trichlorobenzoic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and structural understanding.
Chemical Identity and Structure
2,4,5-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid. Its structure is characterized by a benzene ring substituted with a carboxylic acid group and three chlorine atoms at positions 2, 4, and 5.
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | 2,4,5-trichlorobenzoic acid[1] |
| CAS Number | 50-82-8[1][2][3][4] |
| Molecular Formula | C₇H₃Cl₃O₂[1][2][3][4] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O[1] |
| InChI | InChI=1S/C7H3Cl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)[1] |
Physicochemical Properties
The physicochemical properties of 2,4,5-Trichlorobenzoic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Quantitative Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 225.46 g/mol | [2][3][4] |
| Appearance | Yellow powder | [2] |
| Melting Point | 164-165 °C (for the related 2,3,5-isomer) | [5] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][3] |
| LogP (octanol-water partition coefficient) | 3.345 - 3.4 | [1][3] |
| Storage Temperature | 0-8°C or Room Temperature | [2][3] |
Synthesis and Reactivity
2,4,5-Trichlorobenzoic acid serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] A general method for its synthesis involves the hydrolysis of a corresponding 2,4,5-trihalobenzoyl halide or ester. A more specific synthesis can be adapted from methods used for its isomers, such as the Sandmeyer reaction starting from an appropriate aminodichlorobenzoic acid.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for a trichlorobenzoic acid isomer, which can be conceptually applied to the 2,4,5-isomer. This workflow is based on the synthesis of 2,3,5-Trichlorobenzoic acid.[5]
Caption: A representative synthetic workflow for a trichlorobenzoic acid isomer.
Experimental Protocol: Synthesis of 2,3,5-Trichlorobenzoic Acid (as a representative example)[5]
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Preparation of Nitrous Acid Mixture: Powered sodium nitrite (37.0 g, 0.54 mol) is added portionwise to concentrated sulfuric acid (270 ml) under a nitrogen atmosphere, with the temperature maintained below 70°C.
-
Diazotization: 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45 mol) is dissolved in hot glacial acetic acid (1,200 ml). The solution is cooled to room temperature and added dropwise to the cooled nitrous acid mixture, keeping the internal temperature below 30°C. The resulting solution is left at room temperature for 2 hours.
-
Sandmeyer Reaction: The solution from the previous step is slowly added to a stirred solution of cuprous chloride (97 g, 0.97 mol) in concentrated hydrochloric acid (970 ml).
-
Isolation: The mixture is stirred until nitrogen evolution ceases and then left overnight. The solid product is filtered, washed with water, and dried in vacuo.
Analytical Methodologies
The analysis of 2,4,5-Trichlorobenzoic acid is essential for quality control, environmental monitoring, and research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of 2,4,5-Trichlorobenzoic acid. The following is a representative protocol adapted from methods for similar compounds.[6][7]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form.[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 272 nm.[6]
-
Injection Volume: 5 µL.[6]
-
Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., the mobile phase) and filtered through a 0.45-µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of 2,4,5-Trichlorobenzoic acid, often after a derivatization step to increase its volatility.[8]
-
Derivatization: The carboxylic acid group is typically derivatized, for example, by methylation using diazomethane or methyl chloroformate, to form the more volatile methyl ester.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent.[8]
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient is used to separate the analyte from other components in the sample.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: The mass spectrometer is operated in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of 2,4,5-Trichlorobenzoic acid. The spectrum would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Spectral data for 2,4,5-Trichlorobenzoic acid is available in public databases.[1]
Biological Activity and Applications
2,4,5-Trichlorobenzoic acid is primarily known for its application as a herbicide, particularly for targeting broadleaf weeds.[2] Its mechanism of action is believed to be similar to that of other auxinic herbicides like 2,4-D, which mimic the natural plant hormone auxin.[9] This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[9]
Proposed Mechanism of Action as a Herbicide
The following diagram illustrates the logical flow of the proposed herbicidal action of an auxinic herbicide.
Caption: Proposed mechanism of action for an auxinic herbicide.
Beyond its use in agriculture, 2,4,5-Trichlorobenzoic acid is also a valuable building block in organic synthesis for the production of dyes and pigments.[2]
Safety and Handling
2,4,5-Trichlorobenzoic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[10] Work should be conducted in a well-ventilated area.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional advice. Always consult the relevant SDS and follow established laboratory safety protocols when handling any chemical.
References
- 1. 2,4,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. prepchem.com [prepchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4,5-Trifluorobenzoic acid(446-17-3) 1H NMR spectrum [chemicalbook.com]







